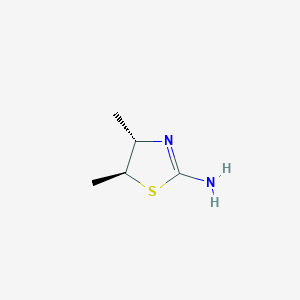
2-Thiazolamine,4,5-dihydro-4,5-dimethyl-,(4S,5S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiazolamine,4,5-dihydro-4,5-dimethyl-,(4S,5S)-(9CI) is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its specific stereochemistry, indicated by the (4S,5S) configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine,4,5-dihydro-4,5-dimethyl-,(4S,5S)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of α-haloketones with thiourea: This method involves the reaction of α-haloketones with thiourea under basic conditions to form the thiazole ring.
Condensation reactions: Condensation of β-ketoesters with thioamides can also lead to the formation of thiazole derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Thiazolamine,4,5-dihydro-4,5-dimethyl-,(4S,5S)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydrothiazoles.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like lithium aluminum hydride for reduction reactions.
Substituents: Halogens, alkyl groups, or aryl groups for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Thiazolamine,4,5-dihydro-4,5-dimethyl-,(4S,5S)-(9CI) would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of the thiazole family.
2-Aminothiazole: A simple derivative with an amino group at the 2-position.
4,5-Dimethylthiazole: A similar compound with methyl groups at the 4 and 5 positions.
Uniqueness
2-Thiazolamine,4,5-dihydro-4,5-dimethyl-,(4S,5S)-(9CI) is unique due to its specific stereochemistry and the presence of both amino and methyl groups, which may confer distinct chemical and biological properties compared to other thiazole derivatives.
Properties
Molecular Formula |
C5H10N2S |
|---|---|
Molecular Weight |
130.21 g/mol |
IUPAC Name |
(4S,5S)-4,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C5H10N2S/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3,(H2,6,7)/t3-,4-/m0/s1 |
InChI Key |
UFIVPTJXTHOMKS-IMJSIDKUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](SC(=N1)N)C |
Canonical SMILES |
CC1C(SC(=N1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















